Alpha-halocarboxylic acid derivatives
Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of halogen atoms (such as chlorine, bromine, or iodine) attached to the α-carbon atom adjacent to the carboxyl group (-COOH). These derivatives exhibit diverse chemical properties and reactivities due to the presence of both the carboxylic acid functional group and the halide substituent. They are widely used in various applications including synthetic chemistry, pharmaceuticals, and materials science.
In synthetic chemistry, alpha-halocarboxylic acids serve as key intermediates for the preparation of more complex molecules through various reactions such as nucleophilic substitution or condensation reactions. Their reactivity can be finely tuned by the nature of the halogen substituent, making them versatile building blocks in organic synthesis.
In pharmaceuticals, these derivatives find applications in the development of drugs that require specific functional groups for bioavailability and pharmacological activity. For instance, they can act as precursors in the synthesis of prodrugs or intermediates in the construction of targeted drug delivery systems.
Overall, alpha-halocarboxylic acid derivatives play a crucial role in both academic research and industrial applications due to their unique chemical properties and wide-ranging utility.

構造 | 化学名 | CAS | MF |
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Mono(2-chloroallyl) oxalyl chloride | 104142-66-7 | C5H4O3Cl2 |
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ethyl 2-cyano-2,2-difluoroacetate | 219866-72-5 | C5H5F2NO2 |
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Aceticacid, 2-chloro-, undecyl ester | 5458-29-7 | C13H25CLO2 |
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Butyl 2-iodoacetate | 5345-61-9 | C6H11O2I |
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ethyl 2-bromo-2-fluoroacetate | 401-55-8 | C4H6BrFO2 |
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n-Butyl Trifluoroacetate | 367-64-6 | C6H9O2F3 |
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Acetic acid, bromo-, 3-methylbutyl ester | 83004-92-6 | C7H13BrO2 |
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Ethyl 2,3,3,3-Tetrafluoropropionate | 399-92-8 | C5H6O2F4 |
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Propanoic acid,2-chloro-, 2-propen-1-yl ester | 55360-11-7 | C6H9CLO2 |
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Acetic acid, 2-chloro-,4-(1-methylethyl)cyclohexyl ester | 64046-45-3 | C11H19CLO2 |
関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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